2-Chloro-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula and a molecular weight of approximately 187.58 g/mol. It features a chloro group, a methoxy group, and a nitro group attached to a benzene ring, making it part of the nitroaromatic compound family. The compound is characterized by its aromatic nature and the presence of electronegative substituents, which influence its chemical reactivity and biological activity .
2-Chloro-4-methoxy-1-nitrobenzene can be synthesized through various methods, including nitration of 2-chloro-4-methoxytoluene followed by oxidation. This process has been described in detail in scientific literature, with researchers exploring different reaction conditions and catalysts to optimize yield and purity [].
While there is limited information readily available on the specific research applications of 2-chloro-4-methoxy-1-nitrobenzene, its chemical structure suggests potential uses in several scientific fields:
Research indicates that 2-Chloro-4-methoxy-1-nitrobenzene exhibits significant biological activity. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs . Additionally, compounds with similar structures have been studied for their potential anti-cancer properties due to their ability to interfere with cellular processes.
The synthesis of 2-Chloro-4-methoxy-1-nitrobenzene typically involves the following steps:
2-Chloro-4-methoxy-1-nitrobenzene finds applications in various fields:
Studies on 2-Chloro-4-methoxy-1-nitrobenzene have focused on its interactions with biological systems, particularly its role as a cytochrome P450 enzyme inhibitor. This interaction can lead to significant changes in drug metabolism, highlighting the importance of understanding such compounds in pharmacology and toxicology . Additionally, research into its potential cytotoxic effects on various cell lines has been conducted, indicating its relevance in cancer research.
Several compounds share structural similarities with 2-Chloro-4-methoxy-1-nitrobenzene. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
2-Chloro-1-methoxy-3-nitrobenzene | 3970-39-6 | 0.91 |
1,5-Dichloro-3-methoxy-2-nitrobenzene | 74672-01-8 | 0.89 |
1-Chloro-2-methoxy-4-nitrobenzene | 1009-36-5 | 0.85 |
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | 588-09-0 | 0.85 |
The uniqueness of 2-Chloro-4-methoxy-1-nitrobenzene lies in its specific arrangement of substituents on the benzene ring, which influences both its chemical reactivity and biological activity. Compared to similar compounds, it demonstrates distinct inhibitory effects on cytochrome P450 enzymes, making it particularly relevant in pharmacological studies.
The development of 2-chloro-4-methoxy-1-nitrobenzene can be traced back to the broader historical context of aromatic nitration chemistry, which began with Faraday's discovery of benzene in 1825 and his subsequent nitration experiments. The systematic exploration of nitroaromatic compounds gained momentum in the 19th century when Mitscherlich prepared nitrobenzene by treating benzene with fuming nitric acid in 1834, followed by the introduction of mixed acid nitration techniques. The industrial significance of nitration processes was established by Mansfield in 1847, who first employed mixed acid nitrations on an industrial scale.
The specific synthesis and characterization of 2-chloro-4-methoxy-1-nitrobenzene emerged from the need to develop specialized intermediates for pharmaceutical and agrochemical applications. Patent literature indicates that methods for preparing related nitroanisole compounds from mixed nitrochlorobenzene have been developed since at least 2011, demonstrating the compound's commercial importance. The compound's synthesis has been refined through various methodological approaches, including selective nitration of anisole derivatives and nucleophilic substitution reactions of chloronitrobenzenes.
2-Chloro-4-methoxy-1-nitrobenzene is systematically named according to IUPAC nomenclature conventions, with the benzene ring serving as the parent structure and substituents numbered according to priority rules. The compound is known by several alternative names in chemical literature, including 3-chloro-4-nitroanisole and 2-chloro-4-methoxynitrobenzene. The CAS Registry Number 28987-59-9 provides unambiguous identification in chemical databases.
The molecular structure features a benzene ring with three substituents positioned at specific carbon atoms: a nitro group (-NO2) at position 1, a chlorine atom at position 2, and a methoxy group (-OCH3) at position 4. The compound's IUPAC Standard InChI is InChI=1S/C7H6ClNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3, and its InChIKey is QTIDRIQSPAELJC-UHFFFAOYSA-N. The SMILES notation COC1=CC(=C(C=C1)N+[O-])Cl provides a linear representation of the molecular structure.
2-Chloro-4-methoxy-1-nitrobenzene holds particular significance in organic chemistry research due to its role as a versatile synthetic intermediate. The compound's three distinct functional groups enable multiple reaction pathways, making it valuable for constructing complex molecular architectures. The nitro group serves as an electron-withdrawing substituent that activates the benzene ring toward nucleophilic aromatic substitution reactions, while the chloro group can be selectively displaced under appropriate conditions.
Research has demonstrated the compound's utility in pharmaceutical synthesis, where it serves as a precursor for various bioactive molecules. Studies have shown its involvement in the production of analgesic compounds through nucleophilic substitution reactions that introduce functional groups necessary for analgesic activity. The compound's structural properties also make it suitable for developing antimicrobial agents, where modifications to its functional groups can enhance antibacterial efficacy.
In materials science applications, 2-chloro-4-methoxy-1-nitrobenzene functions as a building block for synthesizing specialized polymers and advanced materials. Research has shown that incorporating this compound into polycarbonate formulations improves mechanical properties and increases resistance to environmental degradation. The chlorinated structure contributes to enhanced thermal stability and chemical resistance in polymer matrices.
Contemporary research on 2-chloro-4-methoxy-1-nitrobenzene encompasses several active areas of investigation. Synthetic methodology development remains a primary focus, with researchers exploring environmentally benign nitration procedures that avoid traditional sulfuric acid-based systems. Studies have investigated the use of bismuth subnitrate with thionyl chloride as an efficient combination for nitrating aromatic compounds, offering selective nitration with reduced environmental impact.
Flow chemistry applications represent another emerging research direction, with investigations into solvent-free processes for synthesizing related dinitroanisole compounds. Research has demonstrated the feasibility of scaling nitration reactions from laboratory to production levels using flow-reaction methods. These developments address environmental concerns while maintaining synthetic efficiency and product quality.
Biological activity studies constitute a significant component of current research, particularly regarding the compound's interactions with cytochrome P450 enzymes. Research has identified 2-chloro-4-methoxy-1-nitrobenzene as an inhibitor of CYP1A2, which plays a crucial role in drug metabolism. These findings have important implications for understanding drug-drug interactions and designing safer pharmaceutical formulations.